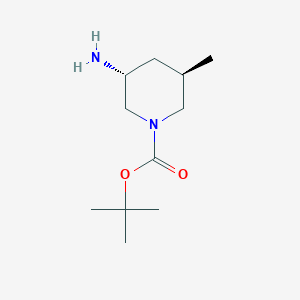
3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular weight of 278.58 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride . The InChI code is 1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 278.58 .Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride involves the reaction of 3-bromobenzaldehyde with pyrrolidine followed by reduction of the resulting Schiff base with sodium borohydride. The resulting alcohol is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-bromobenzaldehyde", "pyrrolidine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-bromobenzaldehyde with pyrrolidine in ethanol to form the Schiff base.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours to reduce the Schiff base to the corresponding alcohol.", "Step 3: Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt of 3-(3-bromophenyl)pyrrolidin-3-ol.", "Step 4: Isolate the product by filtration and wash with water and ethanol." ] } | |
Número CAS |
2408958-84-7 |
Fórmula molecular |
C10H13BrClNO |
Peso molecular |
278.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



